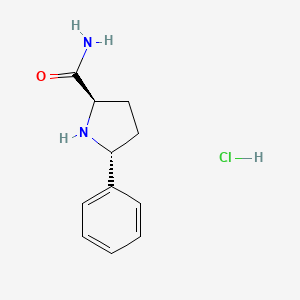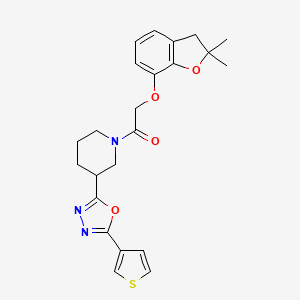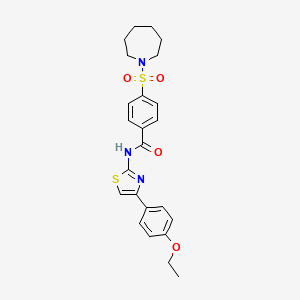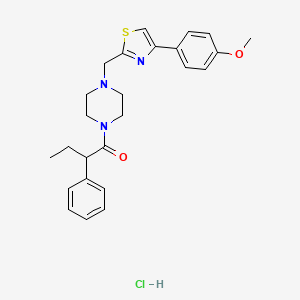![molecular formula C15H17FN4O2S B2383206 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097920-52-8](/img/structure/B2383206.png)
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Compounds containing fluorophenyl and thiadiazolyl groups, similar to the structure , have been synthesized and evaluated for their biological activities, including antibacterial and antimycobacterial effects. For example, studies have shown that fluorine-containing thiadiazolotriazinones exhibit promising antibacterial activity against a range of microorganisms at low concentrations (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Similarly, derivatives of sparfloxacin, another fluoroquinolone, have been synthesized and shown moderate activity against Gram-positive bacteria and poor activity against Gram-negative bacteria, indicating the potential of such compounds in the treatment of bacterial infections (Gurunani, G., Agrawal, K., Walde, S. R., & Ittadwar, A., 2022).
Antidepressant and Antimicrobial Properties
Further research into the applications of fluorophenylpiperazine derivatives has highlighted their potential as selective serotonin reuptake inhibitors (SSRIs) with a potentially improved adverse reaction profile, suggesting their use in the treatment of depression and related disorders. Although initial findings indicate that these compounds exhibit less potency than traditional SSRIs, their unique structure may offer advantages in reducing side effects associated with sexual dysfunction (Dorsey, J., Miranda, M. G., Cozzi, N., & Pinney, K., 2004). Additionally, some of these compounds have been found to possess significant antimicrobial activity, further underscoring their potential utility in medical applications.
Anticancer Potential
Compounds with a similar structure have been synthesized and evaluated for their binding capabilities with DNA, revealing significant intercalative binding. Such binding suggests potential applications in anticancer therapies, as the ability to interact with DNA could be leveraged to inhibit cancer cell growth or induce apoptosis in tumor cells (Farooqi, S. I., Arshad, N., Channar, P., Perveen, F., Saeed, A., Larik, F. A., & Javeed, A., 2018).
Antiviral and Antimalarial Effects
Research into the applications of fluorophenyl and thiadiazolyl derivatives has also extended into the antiviral and antimalarial domains. For instance, compounds incorporating these moieties have demonstrated inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria, offering a foundation for the development of new antimalarial agents. The structural elements critical for antiplasmodial activity have been identified, providing insights into the design of more effective treatments (Mendoza, A., Pérez-Silanes, S., Quiliano, M., Pabón, A., Galiano, S., González, G., Garavito, G., Zimic, M., Vaisberg, A., Aldana, I., Monge, A., & Deharo, E., 2011).
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-11(22-13-5-3-2-4-12(13)16)15(21)20-8-6-19(7-9-20)14-10-17-23-18-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMITOBALOJBBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2383125.png)



![4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2383132.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2383134.png)

![4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2383136.png)
![4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2383138.png)
![(4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2383140.png)
![Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride](/img/structure/B2383142.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2383144.png)
